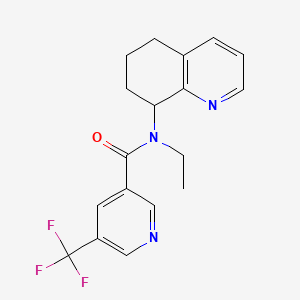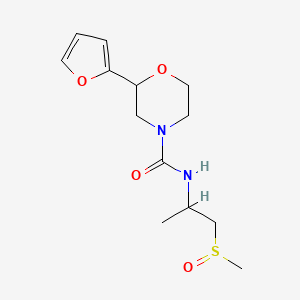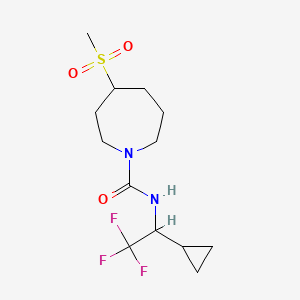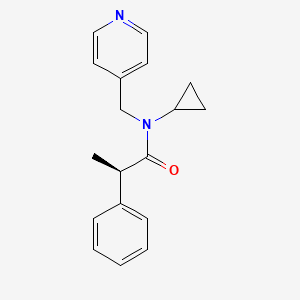
(2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide is a compound that belongs to the class of amides It features a cyclopropyl group, a phenyl group, and a pyridin-4-ylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of a cyclopropylamine with a phenylacetic acid derivative, followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions typically include the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine moiety and can be used in similar applications.
N-(pyridin-2-yl)amides: These compounds also contain a pyridine group and are used in medicinal chemistry and organic synthesis.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar structural motif and are studied for their biological activity.
Uniqueness
(2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, phenyl group, and pyridin-4-ylmethyl group in a single molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(16-5-3-2-4-6-16)18(21)20(17-7-8-17)13-15-9-11-19-12-10-15/h2-6,9-12,14,17H,7-8,13H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOYGVPOOJMEBJ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N(CC2=CC=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)N(CC2=CC=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B6967614.png)
![3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B6967615.png)
![2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B6967618.png)

![4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[3-(triazol-1-yl)propyl]-1,4-diazepane-1-carboxamide](/img/structure/B6967632.png)

![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-propan-2-ylsulfonylacetamide](/img/structure/B6967648.png)
![N-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-(1,3-thiazol-2-yl)propan-1-amine](/img/structure/B6967652.png)
![5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide](/img/structure/B6967655.png)

![2-Pyridin-3-yloxy-1-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B6967669.png)
![N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide](/img/structure/B6967677.png)

![1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B6967703.png)
